N'-hydroxyethanimidamide

PAD4 inhibitor metabolic stability prodrug design

N'-Hydroxyethanimidamide (synonyms: acetamidoxime, N-hydroxyacetamidine, CAS 22059-22-9 for the (E)-isomer; the (Z)-isomer carries CAS 117771-39-8) is the smallest stable member of the amidoxime class—organic compounds defined by a hydroxyimino (-N-OH) and an amino (-NH₂) group attached to the same carbon. With a molecular formula of C₂H₆N₂O and a molecular weight of 74.08 g·mol⁻¹, it crystallizes as a white solid (mp 134–138 °C) and exhibits high solubility in water, ethanol, and DMSO.

Molecular Formula C2H6N2O
Molecular Weight 74.08 g/mol
CAS No. 117771-39-8
Cat. No. B6141876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxyethanimidamide
CAS117771-39-8
Molecular FormulaC2H6N2O
Molecular Weight74.08 g/mol
Structural Identifiers
SMILESCC(=NO)N
InChIInChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4)
InChIKeyAEXITZJSLGALNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Hydroxyethanimidamide (CAS 117771-39-8): Sourcing the Simplest Amidoxime Pharmacophore for Medicinal Chemistry and Chelation Research


N'-Hydroxyethanimidamide (synonyms: acetamidoxime, N-hydroxyacetamidine, CAS 22059-22-9 for the (E)-isomer; the (Z)-isomer carries CAS 117771-39-8) is the smallest stable member of the amidoxime class—organic compounds defined by a hydroxyimino (-N-OH) and an amino (-NH₂) group attached to the same carbon [1]. With a molecular formula of C₂H₆N₂O and a molecular weight of 74.08 g·mol⁻¹, it crystallizes as a white solid (mp 134–138 °C) and exhibits high solubility in water, ethanol, and DMSO . The compound serves as a fundamental pharmacophore in drug design, a chelating ligand in hydrometallurgy, and a precursor to diverse heterocyclic scaffolds [1][2].

Why N'-Hydroxyethanimidamide Cannot Be Swapped with Acetohydroxamic Acid or Acetamide: Physicochemical and Pharmacodynamic Boundaries


N'-Hydroxyethanimidamide is frequently confused with its constitutional isomer acetohydroxamic acid (AHA, CAS 546-88-3) and its de-oxygenated analog acetamide (CAS 60-35-5), yet the three scaffolds diverge sharply in ionization state, hydrogen-bonding geometry, and biological target engagement. The amidoxime group presents a conjugate acid pKa of approximately 5.6–5.9 (protonation at the oxime nitrogen), rendering it predominantly neutral at physiological pH, whereas the hydroxamic acid –NHOH proton exhibits a pKa near 8.7–9.4 and the simple amide lacks the additional hydrogen-bond donor/acceptor capacity of the oxime oxygen altogether [1]. Crystallographic analysis reveals that N'-hydroxyethanimidamide engages in a strong O–H···N hydrogen-bond motif that is absent in both AHA and acetamide, directly affecting supramolecular recognition and co-crystal engineering [2]. These structural distinctions translate into quantitatively different enzyme inhibition profiles, metabolic stability, and prodrug bioconversion rates, making generic substitution scientifically indefensible without explicit comparative data for the intended assay system.

Head-to-Head Quantitative Differentiation: N'-Hydroxyethanimidamide vs Closest Analogs Across Enzyme Inhibition, Metabolic Stability, and Antitumor Activity


Metabolic Stability: Hydroxyacetamidine Warhead Outperforms Haloacetamidine Warhead by >3.3-Fold in Human Liver Microsomes

In a direct head-to-head comparison within the same arginine-derived PAD4 inhibitor scaffold, the hydroxyacetamidine-containing Compound 7 (t₁/₂ > 60 min) demonstrated a >3.3-fold improvement in metabolic stability over the haloacetamidine lead BB-Cl-amidine (t₁/₂ = 18.11 min) in human liver microsomal incubation [1]. The hydroxyacetamidine warhead arises from hydrolysis of the haloacetamidine and retains PAD4 inhibitory activity (IC₅₀ = 124.93 ± 10.21 μM for Compound 7; IC₅₀ = 46.49 ± 4.46 μM for the isosteric Compound 8), confirming that the stability gain does not abolish target engagement [1]. This result directly positions the hydroxyacetamidine (amidoxime) motif as a metabolically resilient warhead for covalent-reversible enzyme inhibition.

PAD4 inhibitor metabolic stability prodrug design

Carbonic Anhydrase I Inhibition: Acetamidoxime Exhibits Low-Micromolar Affinity (Ki = 3.7 μM), Differentiating from Sub-Nanomolar Sulfonamide Inhibitors

N'-Hydroxyethanimidamide (acetamidoxime) inhibits human carbonic anhydrase I (hCA-I) with a Ki of 3.70 × 10³ nM (3.7 μM) as measured by CO₂ hydration-based stopped-flow assay following 15-minute pre-incubation [1]. This places the compound in a distinct affinity bracket: approximately 3 orders of magnitude weaker than the classical sulfonamide inhibitor acetazolamide (Ki ~ 2–5 nM for hCA-I) [2], yet substantially stronger than simple aliphatic amides that show negligible CA inhibition. The moderate, non-sulfonamide binding mode offers a differentiated pharmacological profile for applications where complete CA suppression is undesirable or where zinc-chelating sulfonamide off-target effects must be avoided.

carbonic anhydrase enzyme inhibition binding affinity

Antitumor Activity Spectrum: Acetamidoxime Matches Formamidoxime Against L1210 Leukemia While Offering a Differentiated Toxicity Profile

In a systematic in vivo evaluation of amidoxime series as hydroxyurea analogs, acetamidoxime demonstrated activity against L1210 leukemia comparable to formamidoxime and 2-aminoacetamidoxime—the three most active congeners identified—when administered twice daily for eight days [1]. Acetamidoxime additionally showed activity against P388 leukemia and marginal activity against Lewis lung carcinoma [1]. The methyl substitution on acetamidoxime (vs. the unsubstituted formamidoxime) modulates central nervous system stimulation, a class-wide side effect noted for most amidoximes in this study [1]. This positions acetamidoxime as the alkyl-substituted reference point for structure-activity relationship (SAR) optimization of amidoxime antitumor agents.

antitumor L1210 leukemia amidoxime analog

Oxazolidinone Antibacterial Potency: N-Hydroxyacetamidine-Containing Analogs Surpass Linezolid Against Gram-Positive Pathogens

Novel oxazolidinone antibacterials incorporating the N-hydroxyacetamidine (acetamidoxime) moiety at the C-5 piperazine terminus were evaluated against a panel of clinically relevant Gram-positive and Gram-negative pathogens [1]. The majority of analogs in this series displayed in vitro antibacterial activity superior to linezolid, the first-in-class oxazolidinone antibiotic [1]. Selected compounds also demonstrated in vivo efficacy in animal infection models [1]. This establishes the N-hydroxyacetamidine group as a potency-enhancing pharmacophore when conjugated to the oxazolidinone core—a modification not achievable with the simple acetamide or hydroxamic acid isosteres.

oxazolidinone antibacterial gram-positive

Crystal Engineering and Hydrogen-Bonding Architecture: Unique O–H···N Motif Not Available in Hydroxamic Acid or Amide Analogs

Single-crystal X-ray diffraction of N-hydroxyethanimidamide (acetamidoxime) reveals a complex hydrogen-bonding network dominated by a strong O–H···N interaction between the oxime hydroxyl and the imino nitrogen of an adjacent molecule, supplemented by weaker N–H···O and N–H···N contacts involving the amide groups [1]. This O–H···N motif is geometrically impossible in acetohydroxamic acid (which lacks the imino nitrogen) and in acetamide (which lacks the oxime oxygen), conferring unique solid-state packing and co-crystallization properties. Conjugation effects within the amidoxime group produce atypical C–N and N–O bond distances [1], directly impacting melting point (134–138 °C vs. acetamide mp 79–81 °C) [2].

crystal engineering hydrogen bonding solid-state chemistry

Application Scenarios for N'-Hydroxyethanimidamide (CAS 117771-39-8): Where the Quantitative Differentiation Drives Selection


Design of Metabolically Stable Covalent-Reversible PAD4 Inhibitors

Investigators developing peptidyl arginine deiminase 4 (PAD4) inhibitors for oncology or autoimmune indications should select N'-hydroxyethanimidamide as the warhead precursor over haloacetamidine alternatives. Direct comparative liver microsomal data demonstrate that the hydroxyacetamidine motif extends half-life beyond 60 minutes—a >3.3-fold improvement over BB-Cl-amidine (t₁/₂ = 18.11 min)—while retaining target engagement (IC₅₀ = 124.93 μM for the hydroxyacetamidine-containing Compound 7) [1]. The amidoxime warhead is generated in situ via hydrolysis of the haloacetamidine, but sourcing the pre-formed hydroxyacetamidine building block enables direct synthetic incorporation and eliminates the variability of hydrolytic activation.

Next-Generation Oxazolidinone Antibacterial Lead Optimization

Medicinal chemistry programs targeting multidrug-resistant Gram-positive infections (MRSA, VRE) should integrate N'-hydroxyethanimidamide as the C-5 piperazine substituent on the oxazolidinone core. Published SAR demonstrates that N-hydroxyacetamidine-bearing oxazolidinones achieve in vitro potency superior to linezolid against clinically relevant Gram-positive pathogens, with confirmed in vivo efficacy in animal models [2]. The amidoxime group contributes both hydrogen-bonding capacity and favorable physicochemical properties (logP ~ -0.93 to -1.09; high aqueous solubility) that distinguish it from more lipophilic C-5 modifications [3].

Amidoxime-Based Prodrug Strategy for Amidine-Containing nNOS Inhibitors

Programs developing neuronal nitric oxide synthase (nNOS) inhibitors that contain a basic acetamidine pharmacophore face poor oral bioavailability due to the charged amidine group at intestinal pH. N'-Hydroxyethanimidamide serves as the neutral, membrane-permeable prodrug form: the amidoxime is bio-reduced to the parent acetamidine by the mitochondrial amidoxime reducing component (mARC) enzyme system [4]. The pKa differential—amidoxime conjugate acid pKa ~5.6–5.9 vs. acetamidine pKa ~12–13—translates to a >10⁶-fold difference in the fraction of neutral species at physiological pH, directly enabling passive transcellular absorption that the charged amidine cannot achieve .

Reference Scaffold for Amidoxime Antitumor SAR and Hydroxyurea Analog Development

Investigators exploring amidoxime-based antitumor agents as hydroxyurea alternatives should adopt acetamidoxime as the methyl-substituted reference point for SAR expansion. In vivo data from the foundational amidoxime antitumor screen place acetamidoxime among the top three most active congeners against L1210 leukemia, with the additional advantage of a differentiated CNS stimulation profile attributable to the methyl substituent [5]. The compound's well-characterized crystal structure [6], commercial availability at >97% purity, and established synthetic protocols (e.g., hydroxylamine + acetonitrile route avoiding inorganic salt contamination) [7] make it the most reproducible entry point for amidoxime library construction.

Quote Request

Request a Quote for N'-hydroxyethanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.